molecular formula C13H19N3S B1396293 N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 1333960-63-6

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B1396293
CAS No.: 1333960-63-6
M. Wt: 249.38 g/mol
InChI Key: VRIMNOZCTABKCC-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is a heterocyclic organic compound that belongs to the broader family of benzothiazole derivatives. The compound is systematically identified by its Chemical Abstracts Service number 1333960-63-6, which provides a unique identifier for this specific molecular structure. The molecular formula C₁₃H₁₉N₃S indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one sulfur atom, resulting in a calculated molecular weight of 249.38 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows standard conventions for heterocyclic chemistry, with the systematic name reflecting the connectivity between the benzothiazole core and the diamine substituent. Alternative nomenclature systems describe the compound as N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine or N-[2-(dimethylamino)ethyl]-5,7-dimethyl-1,3-benzothiazol-2-amine, highlighting the various approaches to naming complex heterocyclic structures. The Simplified Molecular Input Line Entry System representation "CC1=CC2=C(SC(NCCN(C)C)=N2)C(C)=C1" provides a linear encoding of the molecular structure that facilitates database searches and computational analysis.

Property Value Reference
Chemical Abstracts Service Number 1333960-63-6
Molecular Formula C₁₃H₁₉N₃S
Molecular Weight 249.38 g/mol
International Union of Pure and Applied Chemistry Name n1-(5,7-dimethylbenzo[d]thiazol-2-yl)-n2,n2-dimethylethane-1,2-diamine
Simplified Molecular Input Line Entry System CC1=CC2=C(SC(NCCN(C)C)=N2)C(C)=C1
Purity (Commercial Grade) 97%

The structural architecture of this compound incorporates several key functional elements that define its chemical behavior. The benzothiazole core consists of a benzene ring fused to a five-membered thiazole ring, creating a planar aromatic system that serves as the molecular backbone. The presence of methyl substituents at the 5 and 7 positions of the benzene ring introduces steric effects and electronic modifications that influence the compound's reactivity and physicochemical properties. The ethylenediamine bridge connecting the benzothiazole nitrogen to the terminal dimethylamino group provides flexibility and additional nitrogen-based coordination sites that enhance the molecule's potential for intermolecular interactions.

Historical Development in Benzothiazole Chemistry

The historical development of benzothiazole chemistry traces its origins to the late nineteenth century, when German chemist Heinrich Debus first synthesized benzothiazole in 1889, establishing the foundation for an entire class of heterocyclic compounds. This pioneering work occurred during a period of rapid advancement in organic chemistry, when researchers were systematically exploring new heterocyclic frameworks and their potential applications. The initial synthesis of benzothiazole garnered interest primarily as a synthetic intermediate in organic chemistry, though its broader medicinal and industrial potential remained largely unexplored during these early investigations.

The evolution from simple benzothiazole to 2-substituted derivatives marked a significant milestone in the field, with A. W. Hofmann's synthesis of 2-substituted benzothiazole in 1887 representing one of the earliest examples of systematic substitution chemistry within this heterocyclic framework. This breakthrough demonstrated the feasibility of introducing diverse functional groups at the 2-position of the benzothiazole ring, opening pathways for the development of more complex derivatives with enhanced biological and chemical properties. The recognition that positional substitution patterns significantly influenced the physicochemical properties and biological activities of benzothiazole derivatives drove subsequent research efforts toward understanding structure-activity relationships.

Over the ensuing decades, benzothiazole derivatives emerged as promising candidates for various applications, with notable contributions from seminal studies elucidating their synthetic accessibility and functional versatility. The development of classical synthetic approaches, including condensation reactions of 2-aminothiophenol with various carbonyl compounds, cyclization of ortho-haloanilines with thiourea, and ring-closing reactions of thioamides with alpha-haloketones or alpha-halocarboxylic acids, provided researchers with reliable methods for constructing benzothiazole frameworks. These methodological advances facilitated the systematic exploration of substitution patterns and functional group modifications that ultimately led to compounds like this compound.

The modern era of benzothiazole chemistry has been characterized by the application of advanced synthetic techniques, including transition-metal-catalyzed reactions such as carbon-hydrogen functionalization and cross-coupling reactions, which have enabled the synthesis of increasingly complex derivatives with enhanced structural diversity. Contemporary approaches also incorporate combinatorial chemistry and high-throughput screening techniques to accelerate the discovery of novel benzothiazole-based compounds with optimized properties. These technological advances have transformed benzothiazole chemistry from a primarily academic pursuit into a practical field with significant industrial and pharmaceutical applications.

Position Within the Benzothiazole Derivative Classification

This compound occupies a distinctive position within the comprehensive classification system of benzothiazole derivatives, representing a specific subset characterized by 2-amino substitution combined with additional methyl modifications on the benzene ring. The classification of benzothiazole derivatives typically follows structural criteria based on the nature and position of substituents, with 2-substituted benzothiazoles forming one of the major categories due to their synthetic accessibility and diverse biological properties. Within this framework, compounds featuring amino substituents at the 2-position constitute an important subclass that exhibits unique reactivity patterns and biological activities compared to other 2-substituted variants.

The structural features that define this compound place it among the more complex members of the benzothiazole family, combining multiple levels of substitution that create a molecule with enhanced structural sophistication. The presence of methyl groups at the 5 and 7 positions of the benzene ring represents a specific substitution pattern that influences both the electronic properties of the aromatic system and the steric environment around the heterocyclic core. This dimethyl substitution pattern distinguishes the compound from simpler benzothiazole derivatives and places it within a specialized subcategory of polysubstituted benzothiazoles.

The ethylenediamine substituent at the 2-position further refines the compound's classification within benzothiazole chemistry, as compounds featuring aliphatic diamine chains represent a particular functional class with distinct chemical and biological properties. The terminal dimethylamino group introduces additional nitrogen-based functionality that enhances the compound's potential for hydrogen bonding, metal coordination, and other intermolecular interactions. This structural complexity positions this compound as an advanced derivative that exemplifies the possibilities for sophisticated molecular design within benzothiazole chemistry.

Classification Level Category Structural Feature Reference
Primary Heterocyclic Compounds Benzothiazole core structure
Secondary 2-Substituted Benzothiazoles Amino substitution at position 2
Tertiary Polysubstituted Derivatives Methyl groups at positions 5 and 7
Quaternary Diamine-Substituted Variants Ethylenediamine chain
Quinternary Tertiary Amine Derivatives Terminal dimethylamino group

The relationship between this compound and other members of the benzothiazole family can be understood through comparative structural analysis with related compounds such as its diethyl analog, N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine. The diethyl variant, with molecular formula C₁₅H₂₃N₃S and molecular weight 277.4 grams per mole, demonstrates how subtle modifications in alkyl substitution patterns can create structurally related but chemically distinct compounds within the same derivative family. These structural relationships illustrate the systematic nature of benzothiazole derivative chemistry and the potential for developing compound libraries with graduated property modifications.

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-9-7-10(2)12-11(8-9)15-13(17-12)14-5-6-16(3)4/h7-8H,5-6H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIMNOZCTABKCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NCCN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative data with related compounds.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C13H19N3S
  • Molecular Weight : 249.38 g/mol
  • CAS Number : 1333960-63-6
  • IUPAC Name : N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-N,N-dimethylethane-1,2-diamine

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing benzothiazole moieties often exhibit significant antimicrobial and anticancer properties. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival and proliferation.
  • Interference with Cellular Processes : It is believed to disrupt essential cellular mechanisms in both prokaryotic and eukaryotic cells.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance:

  • Antibacterial Effects : Research has shown that similar compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The exact spectrum of activity for this compound remains to be fully characterized but is expected to be significant based on structural analogs.

Anticancer Activity

Benzothiazole derivatives have also been studied for their anticancer properties:

  • Case Study : A study on related compounds demonstrated that benzothiazole-based structures could induce apoptosis in cancer cell lines such as K562 (leukemia) and HEL (acute myeloid leukemia). The mechanism involved the regulation of key apoptotic pathways.

Comparative Analysis with Related Compounds

The following table compares this compound with other benzothiazole derivatives regarding their biological activities:

Compound NameAntibacterial ActivityAnticancer ActivityUnique Features
This compoundPotentially significantUnder investigationMethyl substitutions enhance lipophilicity
N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamideModerateModerateDifferent nitro group impacts
N-(5-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamideHighHighChlorine substitution increases potency

Study 1: Antibacterial Evaluation

A recent study evaluated the antibacterial efficacy of several benzothiazole derivatives against Staphylococcus aureus. The results indicated that compounds with similar structures to N'-(5,7-dimethyl...) exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL.

Study 2: Anticancer Properties

In vitro assays conducted on leukemia cell lines revealed that certain benzothiazole derivatives induced apoptosis at concentrations as low as 25 µM. The study highlighted the potential of these compounds as therapeutic agents in cancer treatment.

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, in combating tuberculosis (TB). A review of synthetic developments shows that compounds with similar structures exhibit significant inhibitory activity against Mycobacterium tuberculosis.

Case Study:
A study conducted by Shaikh et al. synthesized several benzothiazole derivatives and tested their anti-tubercular activity. The results indicated that certain derivatives exhibited better activity compared to standard drugs like Rifampicin and Isoniazid. For instance:

CompoundIC50 (μM)MIC (μM)
7a7.7 ± 0.80.08
INH0.2

These findings suggest that the structural features of benzothiazoles contribute to their bioactivity against TB pathogens .

Anticancer Properties

Benzothiazole derivatives have also been explored for their anticancer properties. Research indicates that compounds like this compound may inhibit cancer cell proliferation through various mechanisms.

Mechanism of Action:
The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth .

Dyes and Pigments

The unique structural characteristics of this compound make it a candidate for use in dye production. Benzothiazole derivatives are known for their vibrant colors and stability under various conditions.

Application:
This compound can be utilized in the formulation of dyes for textiles and plastics due to its thermal stability and resistance to fading .

Agricultural Chemistry

The compound's properties may extend to agricultural applications as well, particularly in developing fungicides or pesticides based on its ability to interact with biological systems.

Potential Use:
Research into similar compounds suggests that they could serve as effective agents against plant pathogens or pests by disrupting their metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

(a) N'-(4-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
  • Molecular Formula : C₁₂H₁₇N₃OS
  • Molecular Weight : 251.35 g/mol
  • Key Differences: A methoxy group at position 4 replaces the 5,7-dimethyl groups. The sulfur atom in the benzothiazole ring remains intact, preserving its aromatic heterocyclic character .
(b) N'-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
  • The molecular weight is slightly higher than the target compound due to fluorine atoms .

Backbone and Heterocyclic Core Modifications

(a) (E)-N-(6-Chloro-2-(4-methoxystyryl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine
  • Structure: Features a quinoline core instead of benzothiazole, with a styryl substituent and chlorine atom.
  • Bioactivity: Demonstrates antiproliferative activity against cancer cell lines (H-460, HT-29, HepG2, SGC-7901), attributed to the quinoline scaffold and extended conjugation .
(b) Bis N’-(1H-Benzimidazol-2-yl)-N-alkylamidine Derivatives
  • Structure : Benzimidazole replaces benzothiazole, with ethane-1,2-diamine as the linker.
  • Bioactivity : Exhibits antioxidant activity via DPPH radical scavenging assays (IC₅₀ values: 12–45 μM), suggesting that nitrogen-rich heterocycles like benzimidazole enhance redox activity .

Simplified Backbone Analogues

N,N-Dimethylethane-1,2-diamine (DMEDA)
  • Structure : Lacks the benzothiazole moiety.
  • Applications : Used in synthesis and pharmaceutical intermediates. The absence of the aromatic heterocycle reduces steric hindrance and electronic complexity, limiting its biological activity compared to benzothiazole derivatives .

Comparative Analysis of Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Key Substituents
Target Compound 249.38 364.9 ± 44.0 1.159 ± 0.06 8.89 5,7-Dimethylbenzothiazole
4-Methoxy Derivative 251.35 Not reported Not reported ~7.5* 4-Methoxybenzothiazole
4,6-Difluoro Derivative ~265† Not reported Not reported ~6.8* 4,6-Difluorobenzothiazole
Quinoline Derivative Not reported Not reported Not reported Not reported 6-Chloro, 4-methoxystyrylquinoline

*Estimated based on substituent electronic effects. †Calculated based on fluorine atomic mass.

Preparation Methods

General Synthetic Strategy

The synthesis of N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine typically involves two key components:

  • A substituted benzothiazole derivative containing a reactive functional group at the 2-position (usually an amine or halide precursor).
  • N,N-dimethylethane-1,2-diamine or a suitable precursor thereof.

The preparation generally proceeds via nucleophilic substitution or coupling reactions that link the benzothiazole moiety to the ethane-1,2-diamine backbone.

Preparation of N,N-Dimethylethane-1,2-diamine Intermediate

A critical intermediate in the synthesis is N,N-dimethylethane-1,2-diamine , which can be prepared efficiently by the following method, as described in patent literature (US2908714A):

  • Starting materials: β-haloethylamine salts (preferably β-chloroethylamine hydrochloride) and aqueous dimethylamine solution.
  • Reaction conditions: The β-haloethylamine salt is added slowly to an aqueous solution of dimethylamine at controlled temperature (25–30 °C), with stirring.
  • Base addition: An inorganic base such as sodium hydroxide is added portion-wise to neutralize the acid formed and drive the reaction forward.
  • Heating: After initial reaction, the mixture is heated at 55–60 °C for about two hours to complete the reaction.
  • Outcome: This method yields N,N-dimethylethane-1,2-diamine in high purity and yield without formation of secondary by-products.

This process is scalable, uses inexpensive starting materials, and avoids harsh conditions or expensive catalysts, making it suitable for large-scale synthesis.

Step Reagents & Conditions Notes
1 β-chloroethylamine hydrochloride + aqueous dimethylamine (40%) Addition at 25-30 °C with stirring
2 Sodium hydroxide added portion-wise Neutralizes acid, improves yield
3 Heat mixture at 55-60 °C for 2 hours Completes reaction, ensures purity

Summary Table of Preparation Components and Conditions

Component Role Source/Preparation Reaction Conditions Notes
β-chloroethylamine hydrochloride Starting material for diamine Commercially available Aqueous, 25-30 °C addition Preferred for high yield
Dimethylamine (aqueous) Amination agent Commercial solution (40%) Stirring, room temp to 60 °C Excess used to neutralize acid
Sodium hydroxide Acid scavenger/base Commercial solid Added portion-wise Improves yield, purity
5,7-dimethyl-2-halobenzothiazole Benzothiazole precursor Synthesized or purchased Coupling with diamine Key for benzothiazole attachment
N,N-dimethylethane-1,2-diamine Nucleophile for coupling Prepared as above Reaction with benzothiazole derivative Final linkage

Research Findings and Notes

  • The preparation of the diamine intermediate via β-haloethylamine and dimethylamine is a well-established, high-yield process that avoids complex catalysts or harsh conditions, making it industrially attractive.
  • The benzothiazole coupling step is versatile and can be adapted depending on available functional groups on the benzothiazole ring.
  • Purification typically involves standard organic workup procedures such as extraction, crystallization, or chromatography to isolate the pure product.
  • The compound's structure allows it to serve as a building block in organic synthesis, with potential applications in pharmaceutical intermediates due to the bioactive benzothiazole motif.

Q & A

Q. What synthetic methodologies are effective for synthesizing N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves condensation of 5,7-dimethyl-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine derivatives. Key parameters include:
  • Solvent : Dichloromethane or acetonitrile at room temperature .
  • Catalyst : Use of carbodiimide-based coupling agents (e.g., EDC·HCl) for amide bond formation .
  • Purification : Crystallization from methanol:water (4:1) or column chromatography .
    Optimization strategies include adjusting stoichiometry (1:1.2 molar ratio of benzothiazol to diamine) and monitoring reaction progress via TLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • 1H NMR : Peaks at δ 2.2–2.5 ppm (N,N-dimethyl groups), δ 6.8–7.5 ppm (benzothiazol aromatic protons), and δ 3.4–3.8 ppm (ethylene diamine protons) .
  • IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and N-H (3300–3500 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching the molecular weight (e.g., ~277 g/mol) .

Q. What are the primary research applications of this compound in medicinal chemistry and catalysis?

  • Methodological Answer :
  • Medicinal Chemistry : Investigated for enzyme inhibition (e.g., kinase or protease targets) via structure-activity relationship (SAR) studies. Assays include fluorescence-based enzymatic activity measurements .
  • Catalysis : Potential ligand in transition-metal complexes for asymmetric synthesis. Reactivity can be tested in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can researchers ensure the purity of the compound post-synthesis, and what analytical methods are recommended?

  • Methodological Answer :
  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate:hexane 1:1) .
  • Recrystallization : Solvent selection (e.g., methanol:water) to remove unreacted starting materials .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Q. What are the stability considerations for storing this compound, and which conditions prevent degradation?

  • Methodological Answer :
  • Storage : In amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Stability Tests : Monitor via periodic NMR or HPLC to detect decomposition (e.g., hydrolysis of the benzothiazole ring) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Computational Setup : Use B3LYP/6-31G(d,p) for geometry optimization and vibrational frequency analysis. Compare HOMO-LUMO gaps with experimental redox potentials .
  • Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction mechanism proposals .
  • Validation : Cross-check computed IR/NMR spectra with experimental data to refine basis sets (e.g., 6-311++G(d,p)) .

Q. When experimental NMR data conflicts with computational predictions, what methodological steps resolve discrepancies?

  • Methodological Answer :
  • Solvent Effects : Simulate NMR chemical shifts using COSMO-RS to account for solvent polarity .
  • Conformational Analysis : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution .
  • Experimental Replication : Use 2D NMR (e.g., HSQC, HMBC) to confirm assignments .

Q. In designing experiments to study the compound's biological activity, what controls and assay types ensure reliability?

  • Methodological Answer :
  • Controls : Include positive (e.g., staurosporine for kinase inhibition) and negative (DMSO vehicle) controls .
  • Assays :
  • Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., ATPase-Glo™ for kinases) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HeLa cell lines to assess selectivity .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic studies and isotopic labeling?

  • Methodological Answer :
  • Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation (e.g., benzothiazole ring opening) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to track proton transfer steps via ²H NMR .

Q. What role does computational simulation play in optimizing the synthesis pathway, and which tools are recommended?

  • Methodological Answer :
  • Process Simulation : Use COMSOL Multiphysics to model heat/mass transfer in reactors .
  • AI-Driven Optimization : Apply machine learning (e.g., Bayesian optimization) to predict optimal solvent/catalyst combinations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

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